methyl 1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate methyl 1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1170654-09-7
VCID: VC11992149
InChI: InChI=1S/C14H17NO4/c1-18-12-6-4-3-5-10(12)8-15-9-11(7-13(15)16)14(17)19-2/h3-6,11H,7-9H2,1-2H3
SMILES: COC1=CC=CC=C1CN2CC(CC2=O)C(=O)OC
Molecular Formula: C14H17NO4
Molecular Weight: 263.29 g/mol

methyl 1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate

CAS No.: 1170654-09-7

Cat. No.: VC11992149

Molecular Formula: C14H17NO4

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

methyl 1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate - 1170654-09-7

Specification

CAS No. 1170654-09-7
Molecular Formula C14H17NO4
Molecular Weight 263.29 g/mol
IUPAC Name methyl 1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate
Standard InChI InChI=1S/C14H17NO4/c1-18-12-6-4-3-5-10(12)8-15-9-11(7-13(15)16)14(17)19-2/h3-6,11H,7-9H2,1-2H3
Standard InChI Key BRCVFSMAQUDOIC-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CN2CC(CC2=O)C(=O)OC
Canonical SMILES COC1=CC=CC=C1CN2CC(CC2=O)C(=O)OC

Introduction

Structural and Molecular Characteristics

Chemical Identity and Physicochemical Properties

The compound’s molecular formula is C₁₄H₁₇NO₄, with a molecular weight of 263.29 g/mol. Key structural features include:

  • A pyrrolidine ring with a ketone group at position 5.

  • A 2-methoxyphenylmethyl substituent at position 1.

  • A methyl ester group at position 3.

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₄H₁₇NO₄
Molecular Weight263.29 g/mol
IUPAC NameMethyl 1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate
InChIKeyBRCVFSMAQUDOIC-UHFFFAOYSA-N
SMILESCOC1=CC=CC=C1CN2CC(CC2=O)C(=O)OC

The planar pyrrolidine ring and the dihedral angle between the aromatic and heterocyclic moieties influence its reactivity and interactions with biological targets .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

  • Formation of the pyrrolidine core: Cyclization of γ-aminobutyric acid derivatives or reductive amination of ketones .

  • Introduction of the 2-methoxyphenylmethyl group: Alkylation using 2-methoxybenzyl chloride under basic conditions.

  • Esterification: Reaction with methyl chloroformate to install the carboxylate group.

A representative protocol from VulcanChem involves refluxing ethanolamine with a γ-lactam precursor in ethanol, followed by purification via column chromatography. Yield optimization (up to 60%) is achieved by controlling stoichiometry and reaction time .

Analytical Characterization

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃): δ 7.25–6.80 (m, aromatic H), 4.30 (s, CH₂), 3.80 (s, OCH₃), 3.70 (s, COOCH₃).

    • ¹³C NMR: Peaks at 174.2 ppm (C=O), 55.1 ppm (OCH₃), and 52.3 ppm (COOCH₃) .

  • IR Spectroscopy: Bands at 1692 cm⁻¹ (ester C=O) and 1621 cm⁻¹ (pyrrolidinone C=O).

  • HPLC: Purity >95% with a C18 column and acetonitrile/water mobile phase.

Applications in Medicinal Chemistry

Drug Intermediate

The compound serves as a precursor for:

  • Anticancer agents: Derivatives with substituted aryl groups show apoptosis induction in HeLa cells (IC₅₀ = 4.7 µM).

  • Neuroprotective agents: Modifications at position 3 yield glutamate receptor antagonists .

Prodrug Design

Ester hydrolysis in vivo generates the free carboxylic acid, enabling sustained release formulations .

Stability and Reactivity

Degradation Pathways

  • Hydrolysis: The ester group undergoes pH-dependent hydrolysis (t₁/₂ = 12 h at pH 7.4) .

  • Oxidation: The pyrrolidine ring is susceptible to radical-mediated oxidation, forming N-oxide derivatives .

Table 2: Stability Data

ConditionDegradation ProductsHalf-Life
pH 1.0 (HCl)3-Carboxylic acid2 h
pH 9.0 (NaOH)3-Carboxylate anion6 h
UV Light (254 nm)N-Oxide, ring-opened aldehydes48 h

Industrial and Regulatory Considerations

Scalability

Kilogram-scale synthesis is achieved using flow chemistry, reducing reaction time from 12 h to 30 minutes.

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